Benzyl pyrrolidine-3-carboxylate
Overview
Description
Benzyl pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a benzyl group and a carboxylate group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its biological activity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and carboxylate groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a diester can yield the pyrrolidine ring, which can then be functionalized with benzyl and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted organic synthesis (MAOS), which enhances reaction rates and yields while adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Benzyl pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the benzyl or carboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of benzyl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. Molecular docking studies have shown that the compound can interact with proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylate: Similar in structure but lacks the benzyl group, which affects its biological activity.
Pyrrolidine-2,5-dione: Contains additional carbonyl groups, leading to different reactivity and applications.
Prolinol: A hydroxylated derivative of pyrrolidine, used in different contexts due to its unique properties.
Uniqueness
Benzyl pyrrolidine-3-carboxylate is unique due to the presence of both the benzyl and carboxylate groups, which confer specific chemical and biological properties. These functional groups enhance its ability to interact with biological targets and make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
benzyl pyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWIMQPWNDDSFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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